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Compound of Interest

Compound Name: Cyclohexyl nitrite

Cat. No.: B1213539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data
essential for the identification and characterization of cyclohexyl nitrite (CeH1:NOz). The
information presented herein is intended to support research, quality control, and drug
development activities by establishing a baseline for the analytical signature of this compound.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for
cyclohexyl nitrite.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of cyclohexyl nitrite is characterized by strong absorptions
corresponding to the nitrite functional group and the cyclohexyl carbon framework.
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Wavenumber (cm—?) Intensity Assignment

2946 - 2864 Strong C-H Stretch (Cyclohexyl)

N=0O Asymmetric & Symmetric

1665 - 1620 Strong Stretch (anti and syn
conformers)[1]

1450 Medium C-H Bend (Scissoring)

~880 Medium C-O Stretch

~780 Strong O-N Stretch[1]

Table 2: *H Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally verified high-resolution *H NMR data for cyclohexyl nitrite is not readily
available in the cited literature. The following data is estimated based on typical chemical shifts
for cyclohexyl derivatives and qualitative descriptions.[2]

Estimated

Proton Assignment Chemical Shift (9, Multiplicity Integration
ppm)

H-1 (CH-ONO) 48-52 Multiplet 1H

H-2, H-6 (Axial & ,

_ 18-21 Multiplet 4H

Equatorial)

H-3, H-4, H-5 (Axial & )
1.2-1.8 Multiplet 6H

Equatorial)

Table 3: *C Nuclear Magnetic Resonance (NMR) Data

Note: A complete, experimentally verified *3C NMR spectrum for cyclohexyl nitrite is not
available in the cited literature. The chemical shift for C1 is based on published data for similar
structures, while the remaining assignments are predictive.[2]
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Carbon Assignment

Estimated Chemical Shift (6, ppm)

C-1 (CH-ONO) ~80.5
C-2,C-6 ~31.7
C-3,C-5 ~23.8
c-4 ~25.2

Table 4: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of cyclohexyl nitrite is characterized by the absence or

low abundance of the molecular ion peak and several key fragment ions.

mlz Relative Intensity Proposed Fragment lon
129 Low / Not Observed [CeH11NO2]* (Molecular lon)
99 Medium [CeH110]* (Loss of sNO)
) [CeHo]* (Loss of H20 from

81 Medium

[CeH110]%)

CaHo]* (Fragment of
57 High [ I"( .g

cyclohexyl ring)
55 High [CaH7]*
41 High [CsHs]*
30 High [NOJ*

Visualization of Key Processes

The following diagrams illustrate the logical workflow for spectroscopic analysis and the primary

fragmentation pathways observed in mass spectrometry.
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Caption: Logical workflow for spectroscopic identification.
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Caption: Key mass spectral fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument parameters should be optimized for the specific equipment used.

Protocol 1: Infrared (IR) Spectroscopy

Sample Preparation: As cyclohexyl nitrite is a liquid, a neat sample is prepared by placing
one drop of the compound onto the surface of a sodium chloride (NaCl) or potassium
bromide (KBr) salt plate. A second plate is placed on top to create a thin liquid film.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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[e]

A background spectrum of the clean salt plates is collected.

(¢]

The prepared sample is placed in the spectrometer's sample holder.

[¢]

The spectrum is typically acquired over a range of 4000 to 600 cm™1,

[¢]

An accumulation of 16 to 32 scans is generally sufficient to achieve a good signal-to-noise
ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm1).

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Approximately 10-20 mg of cyclohexyl nitrite is dissolved in 0.6-0.8
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
'H NMR Data Acquisition:

o The spectrometer is locked onto the deuterium signal of the solvent and the sample is
shimmed to homogeneity.

o A standard one-pulse proton experiment is performed.

o Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds.

13C NMR Data Acquisition:
o A proton-decoupled carbon experiment (e.g., zgpg30) is performed.

o Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2
seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically
several hundred to thousands).
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)

o Sample Preparation: A dilute solution of cyclohexyl nitrite is prepared in a volatile organic
solvent such as dichloromethane or ethyl acetate (e.g., 1 pL in 1 mL).

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EIl) source.

e GC Method:

[¢]

Injector: Split/splitless injector at 250 °C.

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o

Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.

o

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10-15
°C/min to 250 °C.

e MS Method:
o lon Source: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 25 to 200.
o Source Temperature: 230 °C.

o Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding
to cyclohexyl nitrite. The mass spectrum of this peak is then extracted, and the
fragmentation pattern is analyzed.

Conclusion
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The combination of IR, NMR, and MS provides an unambiguous identification of cyclohexyl
nitrite. Key identifiers include the strong N=0 infrared stretch between 1665-1620 cm™1, the
characteristic pattern of signals for the cyclohexyl group in NMR spectra, and a mass spectrum
dominated by fragment ions at m/z 99, 81, 57, 55, and 30. These data serve as a reliable
reference for scientists engaged in work involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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